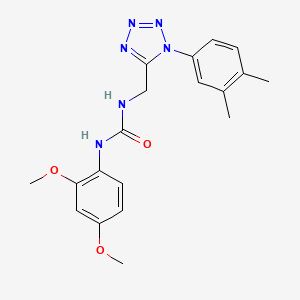

1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

This compound is a urea derivative featuring a 2,4-dimethoxyphenyl group linked via a urea bridge to a tetrazole ring substituted with a 3,4-dimethylphenyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is notable for its bioisosteric properties, often mimicking carboxylic acids to enhance metabolic stability . The methoxy groups on the phenyl ring contribute to increased solubility, while the dimethyl substituents on the tetrazole-associated phenyl enhance lipophilicity.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-12-5-6-14(9-13(12)2)25-18(22-23-24-25)11-20-19(26)21-16-8-7-15(27-3)10-17(16)28-4/h5-10H,11H2,1-4H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOBBPRUEOKMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

Urea Formation: The tetrazole derivative is then reacted with 2,4-dimethoxyphenyl isocyanate under controlled conditions to form the desired urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine:

Biological Studies: Used as a probe to study biochemical pathways and mechanisms.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Electronics: Possible applications in the development of organic semiconductors.

Mechanism of Action

The mechanism by which 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects depends on its interaction with molecular targets. For instance:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Substituent Variations

1-(2,3-Dimethoxyphenyl)-3-{[1-(4-Methylphenyl)-1H-Tetrazol-5-yl]methyl}urea () :

- 1-[5-(4-Methoxyphenyl)-1H-Pyrazol-3-yl]-3-[4-(Trifluoromethyl)phenyl]urea (SI98, ): Heterocycle: Pyrazole vs. tetrazole. Substituents: Trifluoromethylphenyl (electron-withdrawing) vs. 3,4-dimethylphenyl (electron-donating).

Heterocyclic Core Modifications

- Triazole-Based Ureas () :

- Compounds like 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives replace tetrazole with triazole.

- Impact : Triazoles have fewer nitrogen atoms, reducing acidity compared to tetrazoles. This could alter pharmacokinetic profiles, such as membrane permeability or metabolic resistance .

Key Observations :

Physicochemical and Electronic Properties

Implications :

- The target compound’s tetrazole core provides intermediate acidity, making it suitable for environments requiring pH-dependent ionization (e.g., enzyme active sites) .

- SI98’s trifluoromethyl group enhances lipid solubility, which could improve blood-brain barrier penetration compared to the target compound .

Biological Activity

1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound features a urea linkage and a tetrazole ring, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 356.38 g/mol |

| Density | 1.10 g/cm³ |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, tetrazole derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and modulation of cell cycle progression .

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Tetrazole derivatives are recognized for their antibacterial and antifungal activities . Studies have shown that related compounds can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans.

Table 2: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways by modulating key proteins involved in cell survival.

- Enzyme Inhibition : It may inhibit specific kinases or enzymes that are crucial for cancer cell survival and proliferation.

- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which may contribute to their overall therapeutic effects .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrazole-based compounds and evaluated their anticancer activity against various cell lines. Among them, this compound showed promising results with an IC value lower than that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Effectiveness

Another study highlighted the antimicrobial potential of tetrazole derivatives against Candida albicans. The synthesized compounds were tested for their minimum inhibitory concentrations (MIC), revealing that those with similar functional groups to our compound exhibited significant antifungal activity .

Scientific Research Applications

This compound has garnered attention for its potential biological activities, including:

- Anticancer Properties : The tetrazole moiety is associated with anticancer activity. Research indicates that compounds containing tetrazole rings can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds similar to this have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : The structure may also exhibit antimicrobial properties, which could be beneficial in developing new antibiotics.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of derivatives similar to 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea. The results indicated that these compounds significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the induction of apoptosis through activation of caspases.

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. (2024) investigated the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications for conditions like rheumatoid arthritis and other inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.